
(S)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-2-(tritylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-N-trityl-L-asparagine is an organic compound widely used in peptide synthesis. It is a derivative of asparagine, an amino acid, and is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trityl group. These protecting groups are crucial in preventing side reactions during peptide synthesis, making Fmoc-N-trityl-L-asparagine a valuable reagent in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-trityl-L-asparagine typically involves several steps:
Crystallization: Formation of N’-Trityl-L-asparagine crystals.
Centrifugation: Extraction of N’-Trityl-L-asparagine crystals.
Washing: Removal of residual starting materials.
Extraction: Obtaining N-Acetyl-L-asparagine.
Industrial Production Methods
Industrial production of Fmoc-N-trityl-L-asparagine follows similar steps but on a larger scale. The process ensures high purity by effectively removing residual synthetic materials such as trifluoroacetic acid, maleic anhydride, and epichlorohydrin .
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-trityl-L-asparagine undergoes various chemical reactions, including:
Deprotection: Removal of the trityl group using trifluoroacetic acid (TFA).
Coupling Reactions: Standard peptide coupling procedures are used to incorporate Fmoc-N-trityl-L-asparagine into peptides.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the trityl group.
Carbodiimide Reagents: Used in peptide coupling reactions to activate carboxyl groups.
Major Products Formed
The major products formed from these reactions are peptides with Fmoc-N-trityl-L-asparagine incorporated at specific positions, depending on the synthesis requirements .
Scientific Research Applications
Fmoc-N-trityl-L-asparagine has several applications in scientific research:
Peptide Synthesis: Used as a protecting group to prevent side reactions during peptide synthesis.
Fluorescent Probes: Can be used as a fluorescent probe in biochemical research and analysis.
Biological Studies: Utilized in the study of protein interactions and functions.
Mechanism of Action
The primary mechanism of action of Fmoc-N-trityl-L-asparagine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino end of the asparagine, preventing unwanted reactions during the synthesis process. The trityl group protects the side chain amide, ensuring the integrity of the peptide being synthesized .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asn-OH: Similar to Fmoc-N-trityl-L-asparagine but lacks the trityl group, making it less effective in preventing side reactions.
Fmoc-Gln (Trt)-OH: Another Fmoc-protected amino acid with a trityl group, used in peptide synthesis.
Uniqueness
Fmoc-N-trityl-L-asparagine is unique due to its dual protecting groups, which provide enhanced stability and prevent side reactions during peptide synthesis. This makes it a preferred choice in complex peptide synthesis .
Properties
Molecular Formula |
C38H32N2O5 |
|---|---|
Molecular Weight |
596.7 g/mol |
IUPAC Name |
(2S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-2-(tritylamino)butanoic acid |
InChI |
InChI=1S/C38H32N2O5/c41-35(39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)24-34(36(42)43)40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34,40H,24-25H2,(H,42,43)(H,39,41,44)/t34-/m0/s1 |
InChI Key |
WSIODVLCEUGFMJ-UMSFTDKQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CC(=O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CC(=O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


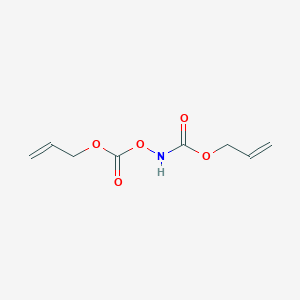
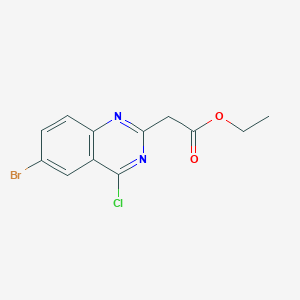

![2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine](/img/structure/B15072975.png)
![3-Azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B15072979.png)
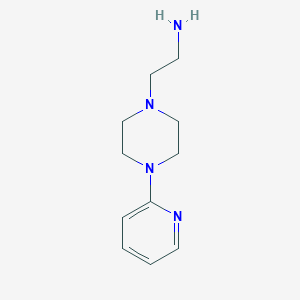

![9-(2-Chloro-phenyl)-6-ethyl-1-Methyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene](/img/structure/B15073005.png)
![4-Methyl-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B15073013.png)
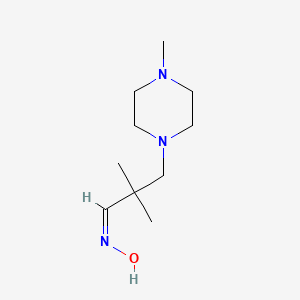
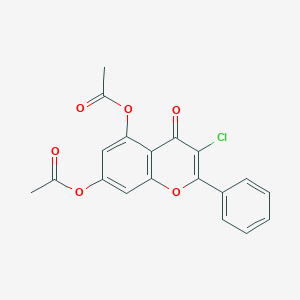
![1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B15073040.png)
![copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)
![(2S)-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-Aminopropanamido]-2-(methanethioyl)acetamido]-3-methylbutanamido]-4-methylpent-4-enamido]-4-methylpentanethioic S-acid](/img/structure/B15073052.png)
